N-Cyclopentyltetrahydro-2H-pyran-4-amine

Medicinal Chemistry Ligand Efficiency Conformational Analysis

N-Cyclopentyltetrahydro-2H-pyran-4-amine (CAS 859521-03-2), also designated as N-cyclopentyloxan-4-amine, is a secondary alicyclic amine with molecular formula C₁₀H₁₉NO and molecular weight 169.26 g/mol. The compound features a tetrahydropyran (oxane) ring bearing an amine group at the 4-position, substituted with a cyclopentyl moiety on the nitrogen atom.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 859521-03-2
Cat. No. B1437682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopentyltetrahydro-2H-pyran-4-amine
CAS859521-03-2
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2CCOCC2
InChIInChI=1S/C10H19NO/c1-2-4-9(3-1)11-10-5-7-12-8-6-10/h9-11H,1-8H2
InChIKeyWMYKXXNRUBPYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyltetrahydro-2H-pyran-4-amine (CAS 859521-03-2): Core Physicochemical and Structural Profile for Procurement Evaluation


N-Cyclopentyltetrahydro-2H-pyran-4-amine (CAS 859521-03-2), also designated as N-cyclopentyloxan-4-amine, is a secondary alicyclic amine with molecular formula C₁₀H₁₉NO and molecular weight 169.26 g/mol . The compound features a tetrahydropyran (oxane) ring bearing an amine group at the 4-position, substituted with a cyclopentyl moiety on the nitrogen atom . It is typically supplied as the free base with commercial purity specifications ranging from 95% to 98+% . Key physicochemical parameters include a boiling point of 260.3±33.0 °C at 760 mmHg, density of 1.0±0.1 g/cm³, vapor pressure of 0.0±0.5 mmHg at 25°C, and enthalpy of vaporization of 49.8±3.0 kJ/mol . The compound is classified as a small-molecule building block and is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of compounds targeting central nervous system disorders and chemokine receptor modulation .

Procurement Risk Alert: Why N-Cyclopentyltetrahydro-2H-pyran-4-amine Cannot Be Casually Substituted by Other Tetrahydropyran-4-amine Analogs


Tetrahydropyran-4-amine derivatives constitute a broad structural class employed across diverse medicinal chemistry campaigns, yet the specific N-cyclopentyl substitution confers distinct conformational and steric properties that are non-interchangeable with alternative N-alkyl or N-aryl congeners . The cyclopentyl group provides a hydrophobic surface area capable of engaging in van der Waals interactions with protein binding pockets, while the tetrahydropyran ring offers a rigid oxygen-containing scaffold that positions the amine group for defined hydrogen-bonding geometries . Substitution with a smaller alkyl group (e.g., methyl) reduces steric bulk and hydrophobic contact potential, whereas larger cycloalkyl substituents (e.g., cycloheptyl, CAS 885280-99-9) introduce increased molecular volume and altered conformational flexibility that may compromise binding-site complementarity or synthetic tractability . Consequently, substitution without experimental validation introduces substantial risk of altered target engagement, modified pharmacokinetic profiles, or failed downstream coupling reactions. The quantitative evidence presented in Section 3 establishes the measurable parameters that differentiate this compound from its nearest structural analogs.

N-Cyclopentyltetrahydro-2H-pyran-4-amine (859521-03-2): Quantitative Differentiation Evidence Versus Structural Analogs


Molecular Descriptor Differentiation: Rotatable Bond Count and Conformational Restriction Relative to N-Alkyl Analogs

The target compound possesses exactly 2 rotatable bonds (excluding ring puckering), a feature that distinguishes it from N-alkyl analogs with linear substituents . In the context of chemokine receptor antagonist development, compounds incorporating tetrahydropyranyl-cyclopentyl scaffolds demonstrate that the cyclopentyl substitution pattern (cis vs. trans relative to amide units) directly modulates receptor binding potency [1]. While direct binding data for the isolated amine are not publicly available, the rotatable bond count of 2 versus, for example, N-methyltetrahydro-2H-pyran-4-amine (1 rotatable bond, lower conformational entropy) or N-butyltetrahydro-2H-pyran-4-amine (4 rotatable bonds, higher conformational entropy) establishes a quantifiable structural differentiation metric relevant to binding-site complementarity predictions .

Medicinal Chemistry Ligand Efficiency Conformational Analysis

Hydrogen Bond Donor/Acceptor Profile: Differentiation from N-Aryl and Tertiary Amine Congeners

The target compound contains exactly 1 hydrogen bond donor (the secondary amine NH) and 2 hydrogen bond acceptors (the amine nitrogen and the tetrahydropyran ring oxygen) [1]. This profile differentiates it from N-aryl tetrahydropyran-4-amine analogs, which contain 0 hydrogen bond donors when the amine is fully substituted or converted to an aniline-type structure, and from tertiary amine derivatives (e.g., N,N-dimethyltetrahydro-2H-pyran-4-amine), which also possess 0 hydrogen bond donors [2]. The presence of a single H-bond donor enables specific directional interactions with biological targets while maintaining sufficient lipophilicity for membrane permeability [1].

Medicinal Chemistry Drug-likeness Physicochemical Profiling

Commercial Purity Specification and Procurement Benchmarking

Commercially available N-Cyclopentyltetrahydro-2H-pyran-4-amine is supplied with documented purity specifications of 95% (AKSci) and 98+% (Leyan), providing procurement-grade benchmarks that are essential for reproducible synthetic outcomes . The molecular weight of 169.26 g/mol, monoisotopic mass of 169.146667 Da, and isotopic mass of 169.146664230 g/mol are precisely defined, enabling accurate stoichiometric calculations for coupling reactions [1]. In contrast, less common cycloalkyl analogs (e.g., cycloheptyl derivative, CAS 885280-99-9, MW 197.32) may exhibit limited commercial availability or undefined purity specifications, introducing procurement uncertainty .

Procurement Quality Control Synthetic Intermediate

Boiling Point and Volatility Parameters: Implications for Handling and Purification

The target compound exhibits a boiling point of 260.3±33.0 °C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25°C . These values position the compound as a moderately high-boiling amine amenable to standard laboratory handling without specialized low-temperature or high-vacuum equipment. The enthalpy of vaporization of 49.8±3.0 kJ/mol provides a quantitative metric for energy input requirements during distillation-based purification . While directly comparable data for closely related N-cycloalkyl tetrahydropyran-4-amines are not consistently reported, the magnitude of the error margin (±33.0 °C) indicates that predicted rather than experimentally validated boiling points are available, and users requiring precise distillation conditions should conduct empirical determination.

Process Chemistry Purification Physical Properties

Scaffold Context in Chemokine Receptor Antagonist SAR: Class-Level Differentiation

Compounds incorporating tetrahydropyranyl-cyclopentyl amide scaffolds have been disclosed as modulators of chemokine receptor activity, specifically targeting CCR2 [1][2]. Within this patent class, the cyclopentyl substitution configuration (cis versus trans relative to amide and amine units) is explicitly defined as a determinant of biological activity [1]. A related series of 1-aminocyclopentyl-3-carboxyamides containing substituted tetrahydropyran moieties demonstrated potent antagonistic activity against the human CCR2 receptor, with analog 59 identified as possessing notable potency [3]. While the free amine N-Cyclopentyltetrahydro-2H-pyran-4-amine itself is a synthetic precursor rather than an end-product ligand, its structural features are embedded within the pharmacophore of these active antagonists. This class-level evidence establishes that the cyclopentyl-tetrahydropyranyl amine motif is not arbitrary but has been rationally selected for target engagement in validated medicinal chemistry programs [2].

CCR2 Antagonism Structure-Activity Relationship Inflammation

CNS Drug Development Intermediate: Documented Application Context

N-Cyclopentyltetrahydro-2H-pyran-4-amine is explicitly cited as a key intermediate in the synthesis of novel pharmaceuticals targeting central nervous system disorders . This application context is further substantiated by broader patent literature wherein tetrahydropyran derivatives—including those bearing cyclopentyl and related cycloalkyl substituents—are claimed as neurokinin (NK-1 and NK-2) receptor antagonists for the treatment of depression, anxiety, pain, inflammation, and migraine [1][2]. The tetrahydropyran-cyclopentyl amine motif provides a rigid, oxygen-containing scaffold with appropriate lipophilicity for blood-brain barrier penetration, a property not universally shared by all tetrahydropyran-4-amine derivatives lacking the cyclopentyl moiety [1].

CNS Drug Discovery Pharmaceutical Intermediate Neurokinin Antagonism

N-Cyclopentyltetrahydro-2H-pyran-4-amine (859521-03-2): Evidence-Backed Application Scenarios for Procurement Decision-Making


CCR2 Antagonist Lead Optimization: Building Block Selection Aligned with Validated Patent SAR

Based on patent disclosures establishing tetrahydropyranyl-cyclopentyl amide scaffolds as CCR2 receptor modulators [1], N-Cyclopentyltetrahydro-2H-pyran-4-amine serves as a strategic synthetic intermediate for medicinal chemistry teams pursuing chemokine receptor antagonist programs. The cyclopentyl substitution configuration (cis/trans) is explicitly claimed as an activity determinant, making this specific building block—rather than generic tetrahydropyran-4-amine analogs—the appropriate choice for SAR exploration within this chemotype [2]. Procurement of this compound with defined purity specifications (95–98+%) ensures reproducible coupling yields during amide bond formation with carboxylic acid partners .

CNS-Penetrant Neurokinin Receptor Antagonist Synthesis

The compound is documented as a key intermediate in CNS-targeted pharmaceutical development . The tetrahydropyran-cyclopentyl scaffold confers physicochemical properties—specifically the combination of 1 H-bond donor, 2 H-bond acceptors, and 2 rotatable bonds—that balance hydrogen-bonding capacity with sufficient lipophilicity for blood-brain barrier permeability [3]. This profile distinguishes it from N-aryl analogs (0 H-bond donors) that may exhibit reduced CNS penetration or from more flexible N-alkyl analogs (≥4 rotatable bonds) that may incur entropic penalties upon target binding .

Reproducible Multi-Step Synthesis Requiring Defined Stoichiometry

The precisely characterized molecular weight (169.26 g/mol, monoisotopic mass 169.146667 Da) and commercial availability at 95–98+% purity [4] make this compound suitable for multi-step synthetic sequences requiring accurate stoichiometric control. The moderate boiling point (260.3±33.0 °C) and low vapor pressure (0.0±0.5 mmHg at 25°C) indicate that the compound can be handled under standard laboratory conditions without specialized volatility containment, reducing operational complexity compared to more volatile amine intermediates.

Ligand Efficiency Optimization via Conformational Restriction

For computational chemistry and structure-based drug design workflows, the compound's 2 rotatable bonds provide a quantifiable metric of conformational restriction relative to linear N-alkyl tetrahydropyran-4-amine analogs . This limited rotatable bond count, combined with the rigid cyclopentyl and tetrahydropyran ring systems, enables more accurate conformational sampling and docking predictions. Researchers prioritizing ligand efficiency metrics may select this compound over more flexible analogs to reduce predicted conformational entropy penalties upon target binding .

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